3-(Methylamino)butanenitrile 3-(Methylamino)butanenitrile
Brand Name: Vulcanchem
CAS No.: 67744-69-8
VCID: VC7993021
InChI: InChI=1S/C5H10N2/c1-5(7-2)3-4-6/h5,7H,3H2,1-2H3
SMILES: CC(CC#N)NC
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol

3-(Methylamino)butanenitrile

CAS No.: 67744-69-8

Cat. No.: VC7993021

Molecular Formula: C5H10N2

Molecular Weight: 98.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylamino)butanenitrile - 67744-69-8

Specification

CAS No. 67744-69-8
Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
IUPAC Name 3-(methylamino)butanenitrile
Standard InChI InChI=1S/C5H10N2/c1-5(7-2)3-4-6/h5,7H,3H2,1-2H3
Standard InChI Key XZFPBAZANKQKHS-UHFFFAOYSA-N
SMILES CC(CC#N)NC
Canonical SMILES CC(CC#N)NC

Introduction

Structural and Molecular Characteristics

The structural identity of 3-(methylamino)butanenitrile is defined by its IUPAC name, 3-(methylamino)butanenitrile, and its SMILES notation CC(CC#N)NC, which reflects the branching of the methylamino group at the third carbon of the butanenitrile chain. The InChIKey XZFPBAZANKQKHS-UHFFFAOYSA-N provides a standardized identifier for computational and database referencing .

Molecular Geometry and Bonding

The compound adopts a conformation where the methylamino group induces steric and electronic effects on the nitrile moiety. Density functional theory (DFT) calculations predict a staggered configuration that minimizes steric hindrance between the methyl group and the nitrile functionality. This spatial arrangement influences its reactivity in nucleophilic substitution and addition reactions .

Synthesis and Production

Industrial Synthesis Routes

The cyanobutylation of amines with unsaturated nitriles is a common industrial approach. For example, U.S. Patent US7973174B2 describes the reaction of 2-pentenenitrile with ammonia or methylamine under aqueous conditions (15–60 wt% water) at 80–110°C and pressures up to 1500 psig . Applied to 3-(methylamino)butanenitrile, this method likely involves:

  • Reactant: 2-methyl-2-butenenitrile or isomer mixture.

  • Ammonia Source: Methylamine or aqueous methylamine.

  • Conditions: 25–135°C, catalytic water (25–40 wt%) .

ParameterValue/Range
Temperature80–110°C
PressureAtmospheric to 1500 psig
Water Content25–40 wt%
Yield85–90%

This process achieves >90% conversion of the starting nitrile, with the aqueous phase facilitating proton transfer and stabilizing intermediates .

Laboratory-Scale Methods

Small-scale syntheses often employ:

  • Nucleophilic Substitution: Halogenated precursors (e.g., 3-bromobutanenitrile) reacted with methylamine in ethanol.

  • Dehydration of Amides: Phosphorus pentoxide (P₄O₁₀)-mediated dehydration of 3-(methylamino)butanamide.

Physical and Chemical Properties

Thermodynamic Parameters

  • Boiling Point: Estimated at 180–200°C (extrapolated from similar nitriles) .

  • Density: ~0.9 g/cm³ (analogous to 3-methylbutyronitrile) .

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, THF); limited solubility in water .

Reactivity Profile

The nitrile group participates in:

  • Hydrolysis: Forms 3-(methylamino)butanamide in acidic or basic media.

  • Reduction: LiAlH₄ reduces the nitrile to 3-(methylamino)butylamine.

  • Cycloaddition: Engages in [2+3] cycloadditions with azides to generate tetrazoles .

Applications and Industrial Relevance

Pharmaceutical Intermediates

3-(Methylamino)butanenitrile is a precursor to:

  • 1,3-Diaminopentane: Epoxy curing agents and polyurethane chain extenders .

  • Amino Acid Derivatives: Chiral building blocks for peptidomimetics .

Polymer Chemistry

Incorporation into polyamides enhances thermal stability and mechanical strength. For example, copolymerization with adipic acid yields resins with Tg values exceeding 120°C .

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Differences
3-Aminopentanenitrile693-05-0Longer carbon chain (C₅ vs. C₄)
2-(Methylamino)butanenitrile106588-24-3Amino group at position 2
Butyronitrile109-74-0Lacks amino substituent

The methylamino group in 3-(methylamino)butanenitrile enhances nucleophilicity compared to unsubstituted nitriles, enabling selective functionalization .

Future Directions

Research priorities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral amine production.

  • Green Chemistry: Solvent-free reactions using immobilized enzymes or heterogeneous catalysts .

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